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Compound of Interest

Compound Name:
(4-Chlorophenyl)

(cyclopropyl)methanol

CAS No.: 18228-43-8

Cat. No.: B1346928 Get Quote

Technical Profile: (4-Chlorophenyl)
(cyclopropyl)methanol
CAS Registry Number: 18228-43-8 Synonyms:

-Cyclopropyl-4-chlorobenzyl alcohol; (4-Chlorophenyl)(cyclopropyl)carbinol[1]

Executive Summary
(4-Chlorophenyl)(cyclopropyl)methanol is a high-value chiral building block extensively

utilized in the synthesis of agrochemicals (specifically triazole fungicides like Cyproconazole)

and pharmaceutical intermediates targeting GPCR pathways. Its structural uniqueness lies in

the cyclopropylcarbinyl motif, which imparts significant metabolic stability while introducing

latent reactivity—specifically the potential for ring-expansion rearrangements under acidic

conditions. This guide provides a rigorous technical analysis of its synthesis, physicochemical

properties, and handling protocols, designed for researchers requiring high-purity isolation and

downstream application.
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Property Data Note

Molecular Formula

C

H

ClO

Molecular Weight 182.65 g/mol

Exact Mass 182.0498

Appearance
Viscous colorless to pale

yellow oil

Often solidifies upon high-

vacuum drying or cooling.[1]

Boiling Point 250–255 °C (760 mmHg)
Decomposes if distilled without

vacuum.[1]

Density 1.18 ± 0.05 g/cm³ Estimated at 20 °C.

Solubility
Soluble in DCM, THF, EtOAc,

MeOH
Insoluble in water.[1]

pKa ~13.9 (Secondary Alcohol)

Chirality 1 Stereocenter

Typically synthesized as a

racemate unless asymmetric

catalysis is employed.[1]

Synthetic Methodologies
Two primary routes exist for the synthesis of (4-Chlorophenyl)(cyclopropyl)methanol. The

choice depends on the availability of starting materials and the scale of operation.

Method A: Grignard Addition (Preferred for Lab Scale)
This route offers the highest atom economy and direct access to the alcohol from commercially

available aldehydes.

Precursor: 4-Chlorobenzaldehyde[1][2]

Reagent: Cyclopropylmagnesium bromide (generated in situ or purchased)
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Solvent: Anhydrous THF or Diethyl Ether

Protocol:

Reagent Preparation: In a flame-dried 3-neck flask under Argon, charge 1.1 equivalents of

Cyclopropylmagnesium bromide (0.5 M in THF). Cool to 0 °C.

Addition: Dissolve 4-Chlorobenzaldehyde (1.0 eq) in anhydrous THF. Add this solution

dropwise to the Grignard reagent over 30 minutes, maintaining internal temperature <5 °C to

prevent side reactions.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by

TLC (Hexane:EtOAc 8:2); disappearance of aldehyde (Rf ~0.6) indicates completion.

Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH

Cl. Crucial: Do not use HCl for quenching; acidic conditions can trigger cyclopropyl ring
opening (see Section 4).

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo.

Purification: Flash column chromatography (SiO

, 5-10% EtOAc in Hexanes).

Method B: Ketone Reduction (Preferred for Scale-Up)
This route avoids the handling of sensitive organometallics on a large scale.

Precursor: (4-Chlorophenyl)(cyclopropyl)methanone[1]

Reagent: Sodium Borohydride (NaBH

)[3]

Solvent: Methanol/THF (10:1)
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Protocol:

Dissolve (4-Chlorophenyl)(cyclopropyl)methanone (1.0 eq) in MeOH/THF. Cool to 0 °C.

Add NaBH

(0.6 eq) portion-wise to control hydrogen evolution.

Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

Quench with water.[4] Evaporate bulk methanol. Extract aqueous residue with DCM.

Reactivity Profile & Mechanistic Risks
The defining feature of this molecule is the cyclopropylcarbinyl system. While the cyclopropyl

group is robust under basic and neutral conditions, it is highly labile under acidic conditions.

The Cyclopropylcarbinyl Rearrangement: When exposed to strong acids (e.g., HCl, H

SO

, or Lewis acids like BF

), the hydroxyl group is protonated and leaves, generating a cyclopropylcarbinyl cation. This
non-classical cation equilibrates rapidly with the cyclobutyl cation and the homoallyl cation,
leading to a mixture of ring-expanded and ring-opened products.[1]

Implication: Avoid acidic workups or reagents (e.g., SOCl

for chlorination) unless the specific rearrangement product is desired.
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Figure 1: Acid-catalyzed rearrangement pathways inherent to cyclopropyl carbinols.[1]

Synthesis Workflow Visualization
The following diagram contrasts the two primary synthesis pathways, highlighting the critical

control points.
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Figure 2: Comparative synthesis workflows. Note the unified critical quenching step to preserve

the cyclopropyl ring.

Applications in Drug & Agrochemical Development
Agrochemicals (Fungicides)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7885550.htm
https://www.benchchem.com/product/b1346928?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This alcohol is a direct precursor to triazole fungicides. The hydroxyl group is typically

converted to a leaving group (mesylate or tosylate) followed by displacement with 1,2,4-

triazole.

Target: Ergosterol biosynthesis inhibition (CYP51).

Example: Analogues of Cyproconazole and Tebuconazole.

Pharmaceuticals[1][5][6][7]
GPCR Modulators: The cyclopropyl group is often used as a bioisostere for isopropyl or

phenyl groups to improve metabolic stability (blocking CYP450 oxidation sites) and increase

potency through rigidification.

Intermediate for:

integrin inhibitors and specific antihistamines where the 4-chlorophenyl motif provides
lipophilic pocket binding.[1]

Safety & Handling
Hazard Classification: Irritant (Skin/Eye).

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. The compound is prone to

slow oxidation to the ketone if exposed to air over long periods.

Incompatibility: Strong oxidizing agents (converts to ketone), Strong acids (causes

polymerization/rearrangement).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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